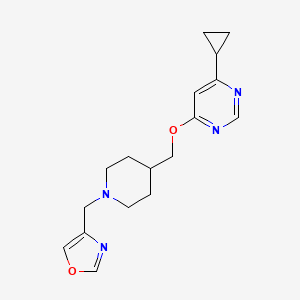

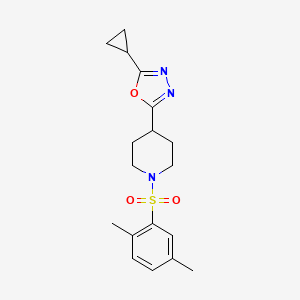

![molecular formula C9H6BrNO3 B2464710 6-bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 258508-82-6](/img/structure/B2464710.png)

6-bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds like “6-bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione” belong to a class of organic compounds known as benzoxazines . Benzoxazines are compounds containing a benzene fused to an oxazine ring (a six-membered aliphatic ring with four carbon atoms, one oxygen atom, and one nitrogen atom) .

Molecular Structure Analysis

Benzoxazines, like “this compound”, are heterocyclic compounds. They have a benzene ring fused to an oxazine ring. The presence of the bromo and methyl groups would likely affect the physical and chemical properties of the compound .Chemical Reactions Analysis

Benzoxazines are known to undergo a ring-opening polymerization reaction when heated . This reaction is often used to produce high-performance polymers .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on the structure of the compound. For example, the presence of the bromo and methyl groups could affect the compound’s reactivity, polarity, and solubility .Aplicaciones Científicas De Investigación

Heterocyclic Transformations

- Singh, Aggarwal, and Kumar (1992) reported on the transformation of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones to 6-substituted 5-acetyluracils and other derivatives under phase-transfer catalytic conditions, highlighting the compound's potential in synthesizing complex heterocyclic structures (Singh, Aggarwal, & Kumar, 1992).

Synthesis of Pyrrolo-Triazines

- Traynor and Wibberley (1974) demonstrated the synthesis of pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-diones from reactions involving 6-methyl-1,3,5-triazine-2,4(1H,3H)-diones, providing insights into novel synthetic pathways for related compounds (Traynor & Wibberley, 1974).

Building Blocks for Heterocyclic Structures

- Bogdanov and Mironov (2016) highlighted the role of 1H-benzo[d][1,3]oxazine-2,4-dione derivatives as building blocks for the synthesis of various nitrogen-containing heterocyclic structures, including quinazolines and benzodiazepines (Bogdanov & Mironov, 2016).

Synthesis of Azolinked 4H-benzo[d][1,3]oxazine-2,4-diones

- Nikpassand, Fekri, and Pourahmad (2018) developed a one-pot synthesis method for azo-linked 4H-benzo[d][1,3]oxazine-2,4-diones, showcasing the compound's applicability in green chemistry and its efficient synthesis using novel catalysts (Nikpassand, Fekri, & Pourahmad, 2018).

Potential Antituberculotics

- Waisser, Kubicová, Klimešová, and Odlerová (1993) explored derivatives of 6-bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione as potential antituberculotics, indicating its significance in developing new treatments for tuberculosis (Waisser, Kubicová, Klimešová, & Odlerová, 1993).

Direcciones Futuras

The study of benzoxazines is an active area of research due to their potential applications in the production of high-performance polymers . Future research on “6-bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione” and similar compounds could provide valuable insights into their properties and potential applications.

Propiedades

IUPAC Name |

6-bromo-5-methyl-1H-3,1-benzoxazine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO3/c1-4-5(10)2-3-6-7(4)8(12)14-9(13)11-6/h2-3H,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPSCUJQCONCQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C(=O)OC(=O)N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

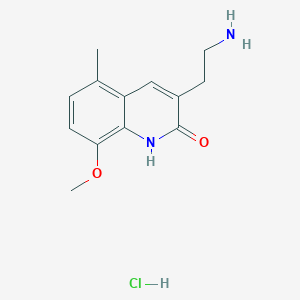

![5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2464630.png)

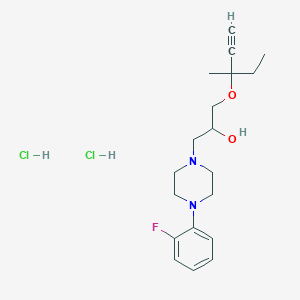

![5-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2464632.png)

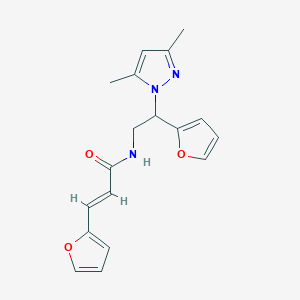

![3-phenyl-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2464634.png)

![N-Boc-2(S)-2-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)propanal](/img/structure/B2464640.png)

![(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride](/img/no-structure.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2464644.png)

![3-(4-Chlorophenyl)-2-(1-phenylethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2464646.png)